Comprehensive Physicochemical and Mechanistic Profiling of 2'-Deoxyguanosine 5'-Monophosphate Disodium Hydrate
Comprehensive Physicochemical and Mechanistic Profiling of 2'-Deoxyguanosine 5'-Monophosphate Disodium Hydrate
Executive Summary
2'-Deoxyguanosine 5'-monophosphate disodium hydrate (dGMP disodium hydrate) is a critical mononucleotide building block utilized extensively in molecular biology, DNA synthesis, and advanced photochemical research[1][2]. As a derivative of guanosine triphosphate (GTP), dGMP possesses unique electron-donating properties due to its guanine nucleobase, making it the primary target for oxidative damage in DNA[2]. This technical guide provides an in-depth analysis of the molecular weight, physicochemical properties, and mechanistic applications of dGMP disodium hydrate, designed for researchers optimizing assays in structural biology and drug development.
Physicochemical Architecture and Quantitative Data
Understanding the exact stoichiometric and thermodynamic properties of dGMP is critical for ensuring reproducibility in highly sensitive environments, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
The anhydrous disodium salt of dGMP has a molecular weight of 391.19 g/mol [1][3]. However, the compound is most commonly supplied as a hydrate. The presence of water molecules in the crystal lattice must be accounted for when calculating molarity; failure to adjust for the hydration state will result in sub-optimal stoichiometric ratios during metal-ion coordination or enzymatic assays.
Quantitative Physicochemical Profile
| Property | Value | Reference / Source |
| Chemical Name | 2'-Deoxyguanosine 5'-monophosphate disodium hydrate | [3] |
| CAS Number | 146877-98-7 (Hydrate) / 33430-61-4 (Anhydrous) | [1][4] |
| Molecular Formula | C₁₀H₁₂N₅Na₂O₇P • xH₂O | [3] |
| Molecular Weight | 391.19 g/mol (Anhydrous basis) | [3] |
| Solubility | >100 mg/mL in H₂O (Requires ultrasonication) | [2] |
| Melting Point | >245°C (Decomposition) | [4] |
| Acidity Constants (pKa) | 2.69 (N7), 6.29 (Phosphate), 9.56 (N1) | [5] |
Aqueous Behavior and Metal Ion Coordination
The chemical reactivity of dGMP in aqueous solutions is heavily dictated by its acid-base properties. The tribasic species, H₃(dGMP)⁺, exhibits three distinct deprotonation events at 25°C: the N7 position of the guanine ring (pKa ~2.69), the secondary oxygen of the phosphate group (pKa ~6.29), and the N1 position of the guanine ring (pKa ~9.56)[5].
Causality in Experimental Design: When designing buffers for dGMP, maintaining a physiological pH (~7.4) ensures that the phosphate group is fully deprotonated (yielding a dianion, dGMP²⁻), while the N1 position remains protonated[5]. This specific ionization state is the driving force behind macrochelate formation . Divalent metal ions (such as Mg²⁺, Cu²⁺, and Zn²⁺) coordinate primarily with the negatively charged phosphate group, but the structural flexibility of the nucleotide allows the metal ion to simultaneously interact with the N7 nitrogen of the purine ring, forming a highly stable macrochelate complex[5].
Photochemical Oxidation Mechanisms
Because guanine has the lowest oxidation potential among the four DNA nucleobases, dGMP acts as a preferential substrate for photooxidation[2]. It is widely used as an oxidizable target to evaluate the photosensitizing properties of molecules like pterin (PT) and lumazine[2][6].
Under UV-A irradiation, pterin is excited to a triplet state (³PT*), which subsequently degrades dGMP via two competing mechanistic pathways ()[6][7]:
-
Type I Mechanism (Direct Interaction): ³PT* directly interacts with dGMP via electron transfer or hydrogen abstraction, generating a dGMP radical cation and a pterin radical anion[6].
-
Type II Mechanism (Energy Transfer): ³PT* transfers energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). The singlet oxygen then selectively oxidizes the guanine moiety of dGMP[6].
Fig 1: Pterin-mediated photooxidation pathways of dGMP via Type I and Type II mechanisms.
Experimental Protocol: Kinetic Evaluation of Pterin-Sensitized dGMP Photooxidation
To reliably study the degradation of dGMP and isolate the specific reaction pathways, researchers must employ a self-validating experimental matrix. The following protocol utilizes kinetic quenching to differentiate between Type I and Type II mechanisms.
Phase 1: Reagent Preparation
-
Buffer Preparation: Prepare a 50 mM phosphate buffer and adjust to pH 7.4 to ensure dGMP exists predominantly as a dianion[5].
-
Substrate Solutions: Dissolve dGMP disodium hydrate in the buffer to a final concentration of 100 µM. Note: Ultrasonication may be required to achieve a clear solution if preparing highly concentrated stock solutions (>50 mg/mL)[2].
-
Photosensitizer: Prepare a 50 µM solution of Pterin (PT) in the same buffer.
Phase 2: Mechanistic Quenching Setup (Self-Validation)
To prove causality and validate which mechanism is dominant, set up three parallel reaction conditions:
-
Condition A (Control): dGMP + PT in H₂O buffer. (Both Type I and II active).
-
Condition B (Type II Amplification): dGMP + PT in D₂O buffer. Causality: Deuterium oxide (D₂O) extends the lifetime of singlet oxygen (¹O₂) by an order of magnitude compared to H₂O. An increased degradation rate here validates the presence of a Type II mechanism.
-
Condition C (Type I Isolation): dGMP + PT in H₂O buffer + 10 mM Sodium Azide (NaN₃). Causality: NaN₃ is a potent physical quencher of ¹O₂. Any residual dGMP degradation observed in this group is strictly attributed to the Type I (electron transfer) mechanism.
Phase 3: UV-A Irradiation & HPLC Analysis
-
Transfer 3 mL of each solution into quartz cuvettes (path length = 1 cm).
-
Irradiate the samples using a UV-A lamp (λ_max ≈ 350 nm) at a constant temperature of 25°C.
-
Extract 50 µL aliquots at 5-minute intervals for 60 minutes.
-
Inject aliquots into an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase of 50 mM ammonium acetate (pH 5.5) and methanol (95:5 v/v) with UV detection at 254 nm.
-
Data Interpretation: Calculate the pseudo-first-order decay kinetics of the dGMP peak area. Compare the rate constants across Conditions A, B, and C to quantify the mechanistic ratio.
Handling, Storage, and Stability
As a hydrate and a highly reactive nucleobase derivative, dGMP disodium requires strict environmental controls to maintain its structural integrity[1]:
-
Temperature: Store lyophilized powder at -20°C for long-term stability (up to 3 years). Aqueous stock solutions should be aliquoted and stored at -80°C to prevent hydrolysis and repeated freeze-thaw degradation[2].
-
Atmosphere: Keep containers tightly sealed to prevent efflorescence (loss of hydrate water) or deliquescence (absorption of atmospheric moisture), which will alter the effective molecular weight[1].
-
Light: Protect from ambient light and strong oxidizing agents to prevent spontaneous photooxidation[1].
References
-
National Center for Biotechnology Information (PubChem). "2'-Deoxyguanosine-5'-monophosphoric acid disodium salt - Compound Summary." PubChem, CID 135742695. Available at:[Link]
-
Petroselli, G., Dántola, M. L., Cabrerizo, F. M., Lorente, C., Oliveros, E., & Thomas, A. H. (2008). "Oxidation of 2'-Deoxyguanosine 5'-Monophosphate Photoinduced by Pterin: Type I versus Type II Mechanism." Journal of the American Chemical Society, 130(10), 3001-3011. Available at:[Link]
-
Song, B., & Sigel, H. (1998). "Metal Ion-Coordinating Properties of 2'-Deoxyguanosine 5'-Monophosphate (dGMP²⁻) in Aqueous Solution. Quantification of Macrochelate Formation." Inorganic Chemistry, 37(8), 2066-2069. Available at:[Link]
Sources
- 1. Thermo Scientific Chemicals 2'-Deoxyguanosine-5'-monophosphate disodium salt hydrate, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2'-Deoxyguanosine-5'-monophosphoric acid disodium salt | C10H12N5Na2O7P | CID 135742695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
